Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-(p-methoxybenzyl)but-3-enamide (CAS: 1864060-85-4)
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-(p-methoxybenzyl)but-3-enamide (CAS: 1864060-85-4)
Executive Summary
N-(p-methoxybenzyl)but-3-enamide, officially registered under CAS number 1864060-85-4 () [1], is a highly versatile bifunctional intermediate utilized in advanced organic synthesis and drug discovery. Featuring both a terminal alkene and a p-methoxybenzyl (PMB)-protected amide, this compound serves as a critical building block for synthesizing complex peptidomimetics, functionalized heterocycles, and targeted therapeutics. This whitepaper details its physicochemical properties, mechanistic utility, and validated experimental protocols for its synthesis and downstream application.
Chemical Identity and Physicochemical Profiling
N-(p-methoxybenzyl)but-3-enamide (IUPAC: N-[(4-methoxyphenyl)methyl]but-3-enamide) is characterized by a molecular weight of 205.25 g/mol and the empirical formula C₁₂H₁₅NO₂. Commercially cataloged for advanced research () [2], the molecule is structurally divided into two highly reactive domains:
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The But-3-enamide Moiety : A non-conjugated terminal olefin that acts as an excellent substrate for transition-metal-catalyzed cross-metathesis, hydroboration, and radical-mediated thiol-ene click chemistry.
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The PMB-Protected Amide : The p-methoxybenzyl group is an electron-rich aromatic system that masks the amide nitrogen, preventing unwanted side reactions during harsh synthetic steps while remaining orthogonal to standard Boc or Fmoc peptide chemistry.
Quantitative Data and Chemical Identifiers
| Property / Identifier | Value / Description |
| Chemical Name | N-[(4-Methoxyphenyl)methyl]but-3-enamide |
| Common Name | N-(p-methoxybenzyl)but-3-enamide |
| CAS Registry Number | 1864060-85-4 |
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.25 g/mol |
| SMILES (Canonical) | C=CCC(=O)NCC1=CC=C(OC)C=C1 |
| Solubility Profile | Soluble in DCM, EtOAc, MeOH; Insoluble in H₂O |
Mechanistic Causality in Structural Design
The strategic value of CAS 1864060-85-4 lies in its dual functionality, which allows chemists to perform highly selective transformations.
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Alkene Reactivity vs. Conjugation : Unlike but-2-enamides, which are strong Michael acceptors due to the conjugation of the double bond with the carbonyl group, the but-3-enamide features a methylene spacer. This isolates the alkene, making it electron-neutral and highly susceptible to Grubbs-catalyzed olefin metathesis without the deactivating electron-withdrawing effect of the amide carbonyl.
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PMB Cleavage Causality : The PMB group is specifically chosen over a standard benzyl (Bn) group due to the electron-donating methoxy substituent at the para position. This methoxy group stabilizes the formation of a benzylic carbocation or charge-transfer complex during oxidative cleavage. Consequently, the PMB group can be rapidly and selectively removed using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or acidic conditions, leaving other sensitive functional groups intact () [3].
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems where each step includes built-in mechanistic checkpoints.
Protocol A: Synthesis of N-(p-methoxybenzyl)but-3-enamide
This protocol utilizes a standard carbodiimide coupling strategy to form the amide bond.
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Activation : Dissolve 1.0 equivalent of but-3-enoic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP).
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Causality: EDC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, attacking this intermediate to form a highly reactive acylpyridinium species, which suppresses unwanted rearrangement to an unreactive N-acylurea.
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Coupling : Dropwise, add 1.1 equivalents of p-methoxybenzylamine. Stir the reaction at room temperature for 4 hours.
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Causality: The primary amine of p-methoxybenzylamine acts as the nucleophile, displacing the DMAP catalyst to form the desired amide bond.
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Validation & Workup : Monitor the reaction via TLC (Hexanes:EtOAc 1:1, UV active). Once the acid is consumed, quench with 1M HCl to protonate and remove unreacted amine and DMAP. Wash with saturated NaHCO₃ to remove residual acid, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Oxidative Deprotection of the PMB Group
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Oxidation : Dissolve the purified N-(p-methoxybenzyl)but-3-enamide in an 18:1 mixture of DCM and water. Cool to 0°C. Add 1.5 equivalents of DDQ.
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Causality: DDQ forms a charge-transfer complex with the electron-rich PMB ring, oxidizing it to a highly electrophilic quinone-methide intermediate.
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Hydrolysis : Allow the reaction to warm to room temperature and stir for 2 hours.
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Causality: The water in the solvent mixture acts as a nucleophile, attacking the intermediate to release p-methoxybenzaldehyde and the primary but-3-enamide.
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Validation : The reaction mixture will visibly transition from deep red/brown to pale yellow as the DDQ is consumed. Filter the precipitated DDQH₂ byproduct, wash the filtrate with saturated NaHCO₃, and purify via silica gel chromatography.
Visualizing the Synthetic Workflow
The following diagram illustrates the logical relationship between the synthesis of CAS 1864060-85-4 and its divergent downstream applications.
Workflow of synthesis and downstream applications of CAS 1864060-85-4.
Conclusion
N-(p-methoxybenzyl)but-3-enamide (CAS: 1864060-85-4) is a meticulously designed intermediate that balances stability with targeted reactivity. By understanding the causality behind its structural components—the electron-rich PMB group and the isolated terminal alkene—researchers can leverage this compound to construct highly complex molecular architectures with precision and efficiency.
